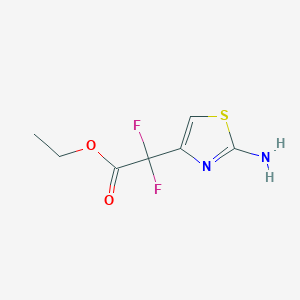

Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

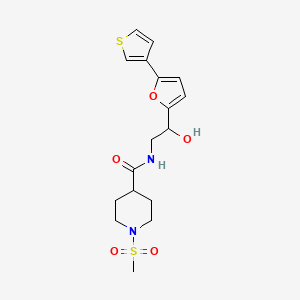

Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate is a compound with the molecular formula C7H10N2O2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol. The reflux of acid hydrazide with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a ring structure containing both sulfur and nitrogen atoms . The compound also contains an ethyl ester functional group, which is derived from acetic acid .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate are not available, thiazole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate is 186.23 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not available in the search results.科学的研究の応用

Fluorescent Probes and Imaging Agents

Fluorescent compounds play a crucial role in biological research. Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate could serve as a fluorescent probe due to its unique structure. Researchers can label specific cellular components or proteins with this compound to visualize their localization, dynamics, and interactions. Its fluorescence properties make it valuable for live-cell imaging and tracking biological processes .

Medicinal Chemistry and Drug Development

The thiazole ring in this compound is a common motif in drug molecules. Researchers can explore its potential as a scaffold for designing novel drugs. By modifying the side chains or functional groups, they may create analogs with improved pharmacological properties. Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate could be a starting point for developing antiviral, antibacterial, or anticancer agents .

Organic Synthesis and Chemical Reactions

Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate can participate in various chemical reactions. Chemists can use it as a building block to synthesize more complex molecules. For instance, it might be involved in nucleophilic substitution reactions, cyclizations, or cross-coupling reactions. Its difluoroacetate group adds synthetic versatility .

Materials Science and Surface Modification

Functionalized molecules like this one can be used to modify surfaces or interfaces. Researchers might explore its application in creating self-assembled monolayers (SAMs) on solid supports. These SAMs can enhance material properties, such as wettability, adhesion, or biocompatibility. Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate could find use in biosensors or microarrays .

Neuroscience and Neuroprosthetics

Given its potential as a bioactive compound, researchers could investigate its effects on neural cells. It might influence neuronal signaling pathways or serve as a neuroprotective agent. Additionally, in the field of neuroprosthetics, this compound could be relevant for developing brain-computer interfaces (BCIs) or artificial tactile stimuli for patients with paralysis .

Photophysical Studies and Spectroscopy

Researchers interested in photophysics and spectroscopy can explore the absorption and emission properties of Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate. By studying its UV-Vis absorption spectra, fluorescence emission, and excited-state dynamics, they can gain insights into its electronic structure and behavior in different solvents or environments .

作用機序

Target of Action

The primary target of Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate is the cortisone reductase (11β-HSD1) enzyme . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response.

Mode of Action

Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function

Biochemical Pathways

Upon entering physiological systems, molecules containing a thiazole ring, such as Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate, can activate or inhibit various biochemical pathways and enzymes

Pharmacokinetics

Its molecular weight of 18623 g/mol suggests it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed

特性

IUPAC Name |

ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2S/c1-2-13-5(12)7(8,9)4-3-14-6(10)11-4/h3H,2H2,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBMSRIBYRPJFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CSC(=N1)N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2457598.png)

![2-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2457599.png)

![2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2457600.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}acetamide](/img/structure/B2457601.png)

![Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate](/img/structure/B2457604.png)

![N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2457606.png)

![Ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2457607.png)

![Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2457616.png)